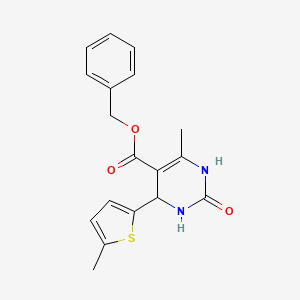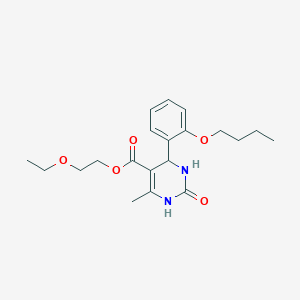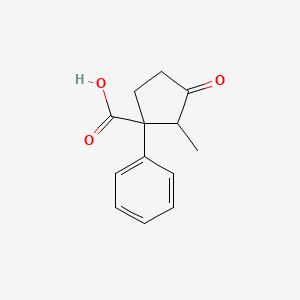
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime (ABID) is a synthetic compound that belongs to the family of oxime derivatives. ABID has been studied for its potential applications in various scientific research fields due to its unique chemical structure and properties.
科学的研究の応用
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has been found to exhibit antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
作用機序
The mechanism of action of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime is not fully understood. However, it has been suggested that 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime may act by inhibiting the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls. 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has also been shown to interact with DNA, which may contribute to its antibacterial and antifungal activities.
Biochemical and Physiological Effects:
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has also been found to exhibit antiviral activity against herpes simplex virus type 1.
実験室実験の利点と制限
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various biological processes. However, 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime also has some limitations. For example, it may exhibit non-specific binding to biological molecules, which can complicate data interpretation.
将来の方向性
There are several potential future directions for research on 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime. One area of interest is the development of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the further characterization of the antibacterial, antifungal, and antiviral activities of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime, including studies on its mechanism of action. Additionally, there is potential for the development of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime-based drugs for the treatment of bacterial, fungal, and viral infections.
合成法
The synthesis of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime involves the reaction of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting product is purified by recrystallization to obtain pure 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime.
特性
IUPAC Name |
1-(4-bromo-2-hydroxy-5-methyl-3-nitrosoindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-5-3-4-7-8(9(5)12)10(13-17)11(16)14(7)6(2)15/h3-4,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDOKIWVLXOTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C(=C2N=O)O)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclohexyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5234609.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5234618.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5234619.png)

![N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5234628.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine](/img/structure/B5234631.png)



![N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5234664.png)
![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5234666.png)
![ethyl 2-[(N-isobutylglycyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate oxalate](/img/structure/B5234679.png)
